molecular formula C11H14N2O B6152779 5-(4-aminophenyl)piperidin-2-one CAS No. 41216-10-8

5-(4-aminophenyl)piperidin-2-one

Cat. No. B6152779
CAS RN: 41216-10-8
M. Wt: 190.2
InChI Key:
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Description

5-(4-aminophenyl)piperidin-2-one is a compound with the CAS Number: 41216-10-8 . It has a molecular weight of 190.24 . The IUPAC name for this compound is this compound .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H14N2O/c12-10-4-1-8 (2-5-10)9-3-6-11 (14)13-7-9/h1-2,4-5,9H,3,6-7,12H2, (H,13,14) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field. This suggests that there will be continued research and development in this area in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-aminophenyl)piperidin-2-one involves the reaction of 4-nitrophenylpiperidin-2-one with tin and hydrochloric acid to form 4-aminophenylpiperidin-2-one, which is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "4-nitrophenylpiperidin-2-one", "tin", "hydrochloric acid", "acetic anhydride" ], "Reaction": [ "4-nitrophenylpiperidin-2-one is reacted with tin and hydrochloric acid to form 4-aminophenylpiperidin-2-one.", "4-aminophenylpiperidin-2-one is then reacted with acetic anhydride to form 5-(4-aminophenyl)piperidin-2-one." ] }

CAS RN

41216-10-8

Molecular Formula

C11H14N2O

Molecular Weight

190.2

Purity

93

Origin of Product

United States

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